1,3-Bis(3-bromophenyl)propane-1,3-dione
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Overview
Description
1,3-Bis(3-bromophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2 and a molecular weight of 382.05 g/mol . It is known for its applications in various fields of scientific research, particularly in the development of fluorescent chemosensors and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-bromophenyl)propane-1,3-dione can be synthesized through a multi-step reaction process. One common method involves the bromination of 1,3-diphenylpropane-1,3-dione using bromine in the presence of a catalyst . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-bromophenyl)propane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Pd-catalyzed Sonogashira-coupling reactions to form conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include conjugated polymers with specific photoluminescent properties.
Scientific Research Applications
1,3-Bis(3-bromophenyl)propane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromophenyl)propane-1,3-dione involves its ability to form stable complexes with metal ions. This property is exploited in the development of fluorescent chemosensors, where the compound’s fluorescence changes upon binding to specific metal ions . The molecular targets include copper and iron ions, and the pathways involved are related to the coordination chemistry of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Bis(3-bromophenyl)propane-1,3-dione is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and photoluminescent properties compared to its analogs . This makes it particularly valuable in the development of specialized fluorescent sensors and advanced materials .
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFWXGQAHZWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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